Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-aminobutanoyl side chain. This molecule serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes, receptors, and proteolysis-targeting chimeras (PROTACs) . The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses, while the 4-aminobutanoyl moiety provides a reactive handle for further functionalization, such as amide bond formation or conjugation to pharmacophores .
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-9-7-15(8-10-16)11(17)5-4-6-14/h4-10,14H2,1-3H3 |
InChI Key |
MBMZCBYKNSYWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-butyl piperazine-1-carboxylate (Boc-piperazine)
- Method: Boc protection of piperazine by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane or methanol.
- Conditions: Room temperature, 2–4 hours.
- Yield: Typically high (80–90%).
- Reference: Common synthetic procedure for Boc-piperazine derivatives.
Synthesis of 4-aminobutanoyl intermediate
- Option A: Use of 4-aminobutanoic acid protected at the amino group (e.g., as a Boc or Fmoc derivative) to prevent side reactions.
- Option B: Conversion of 4-aminobutanoic acid to its acid chloride or activated ester (e.g., NHS ester) for efficient acylation.
- Protection: Amino group protection is critical to avoid polymerization or side reactions during acylation.
Acylation of Boc-piperazine with 4-aminobutanoyl derivative
- Procedure:
- Dissolve Boc-piperazine in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane.
- Add the activated 4-aminobutanoyl derivative slowly at low temperature (0–5 °C) to control reaction rate.
- Use a base such as triethylamine or potassium carbonate to scavenge HCl or other acids formed.
- Stir the reaction mixture at room temperature for several hours (typically 4–12 h).
- Workup:
- Quench with water.
- Extract with ethyl acetate.
- Wash organic layers with brine, dry over sodium sulfate.
- Concentrate and purify by flash chromatography.
- Yield: Moderate to good (50–80%), depending on conditions and purity of reagents.
Deprotection (if amino group was protected)
- If the 4-aminobutanoyl group was introduced with a protected amino group, a final deprotection step (e.g., acidolysis with trifluoroacetic acid) is performed to yield the free amine.
- Care must be taken to avoid Boc deprotection on the piperazine nitrogen if it is desired to keep it protected.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Boc protection of piperazine | Piperazine + Boc2O, Et3N, DCM, RT, 2-4 h | tert-butyl piperazine-1-carboxylate | High yield, standard procedure |
| 2. Preparation of 4-aminobutanoyl chloride | 4-Aminobutanoic acid + SOCl2 or oxalyl chloride, reflux | 4-Aminobutanoyl chloride (protected amino group if needed) | Amino group protection recommended |
| 3. Acylation | Boc-piperazine + 4-aminobutanoyl chloride, Et3N, DMF, 0–25 °C, 4–12 h | tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate (protected amino) | Controlled addition to avoid side reactions |
| 4. Deprotection (optional) | TFA, DCM, 0 °C to RT, 1–2 h | Final compound with free amino group | Avoid Boc cleavage on piperazine if undesired |
Analytical and Purification Data
- Purity: >98% by HPLC is achievable with proper purification.
- Characterization: Confirmed by NMR (1H, 13C), MS, and IR spectroscopy.
- Physical State: Typically isolated as a solid or oil depending on substituents.
Literature and Patent Insights
- Related piperazine-1-carboxylate derivatives have been synthesized using similar acylation strategies with tert-butyl protection.
- Use of aromatic hydrocarbons (toluene, xylene) as solvents and palladium on carbon for reduction steps are common in related piperazine chemistry but less relevant here unless further functionalization is needed.
- Microwave-assisted synthesis and use of bases like potassium carbonate in DMSO have been reported for related piperazine derivatives, offering improved yields and reaction times.
- Protection of amino groups on acylating agents is critical to avoid polymerization and side reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection of piperazine | Boc2O, Et3N | DCM or MeOH | RT, 2–4 h | 80–90 | Standard, high yield |
| Amino group protection on 4-aminobutanoic acid | Boc or Fmoc reagents | Various | RT, 1–3 h | >90 | Prevents side reactions |
| Conversion to acid chloride | SOCl2 or oxalyl chloride | Reflux | 1–3 h | Quantitative | Handle with care |
| Acylation of Boc-piperazine | Acid chloride, Et3N | DMF or DCM | 0–25 °C, 4–12 h | 50–80 | Controlled addition needed |
| Deprotection of amino group | TFA | DCM | 0–RT, 1–2 h | >90 | Optional, depending on target |
Chemical Reactions Analysis
Functional Group Analysis
The compound contains three key reactive regions:
-
tert-Butoxycarbonyl (Boc) protecting group : A base- and nucleophile-sensitive carbamate.
-
Amide bond (4-aminobutanoyl) : Hydrolyzable under acidic or basic conditions.
-
Piperazine ring : A secondary amine susceptible to alkylation, acylation, or coordination.
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions to yield the free piperazine amine. This is a common step in pharmaceutical synthesis, as seen in related compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where catalytic hydrogenation or trifluoroacetic acid (TFA) deprotection is employed .
Proposed Reaction:
Conditions:
-
Acidic hydrolysis (e.g., HCl in dioxane, TFA in dichloromethane).
Amide Bond Hydrolysis
The 4-aminobutanoyl side chain’s amide bond may undergo hydrolysis to form a carboxylic acid and a free amine. This is observed in structurally similar compounds, such as tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate .
Proposed Reaction Pathways:
| Condition | Product |
|---|---|
| Acidic (e.g., HCl, H₂SO₄) | 4-aminobutyric acid + piperazine derivative |
| Basic (e.g., NaOH) | Deprotonated carboxylate + tert-butyl 4-aminopiperazine-1-carboxylate |
Kinetics:
-
Acidic hydrolysis typically requires elevated temperatures (e.g., reflux in 6M HCl) .
-
Enzymatic hydrolysis (e.g., peptidases) may occur under mild conditions but is not documented for this compound.
Amine-Alkyne Coupling (Click Chemistry)
The primary amine on the butanoyl chain could participate in Huisgen cycloaddition or amide bond formation, as seen in PROTAC linker synthesis . For example:
-
Reaction with azides to form triazoles.
-
Acylation with activated carboxylic acids (e.g., EDC/HOBt coupling).
Example Reaction:
Applications:
Piperazine Ring Modifications
The piperazine nitrogen can undergo alkylation or acylation, as demonstrated in the synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .
Example Reactions:
| Reagent | Product |
|---|---|
| Ethyl bromoacetate | Alkylation at the piperazine nitrogen |
| Acetic anhydride | Acetylation of the secondary amine |
Conditions:
Catalytic Hydrogenation
While not directly reported for this compound, hydrogenation of analogous tert-butyl piperazine derivatives (e.g., nitro-to-amine reduction) is well-documented . For instance, nitro groups in tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate are reduced to amines using H₂/Pd-C .
Potential Application:
-
Reduction of unsaturated bonds in modified derivatives (e.g., ketones to alcohols).
Stability and Hazard Considerations
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of targeted cancer therapies, including drugs for treating breast cancer. Its structure allows for modifications that enhance the efficacy and selectivity of these drugs.
Case Study: Ribociclib Production
Ribociclib, an FDA-approved drug for treating ER-positive and HER2-negative breast cancer, utilizes this compound as a precursor. The synthesis involves converting this compound into more complex structures that exhibit potent anticancer activity. Research indicates that the incorporation of this compound can improve the pharmacokinetic properties of the resulting drugs, leading to better therapeutic outcomes .
Material Science Applications
Corrosion Inhibition
Recent studies have demonstrated the potential of this compound in corrosion inhibition for metals. It has been tested in acidic environments, showing significant effectiveness in protecting steel surfaces from corrosion.
Research Findings
In electrochemical tests, this compound exhibited an inhibition efficiency exceeding 90% at specific concentrations when exposed to corrosive media such as hydrochloric acid. The mechanism of action is attributed to its ability to adsorb onto metal surfaces, forming a protective layer that prevents further corrosion .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The table below summarizes key structural differences and similarities between tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate and related piperazine derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (e.g., ) and cyano (e.g., ) substituents increase electrophilicity, favoring nucleophilic aromatic substitution, whereas the primary amine in the target compound enables hydrogen bonding and acid-base reactivity .
- Solubility and Reactivity: The 4-aminobutanoyl side chain enhances aqueous solubility compared to nitro- or sulfonamide-containing analogs, which may require polar aprotic solvents for synthesis .
- Biological Activity : Sulfonamide derivatives (e.g., ) exhibit stronger binding to ATP pockets in kinases, while bromopyridinyl analogs (e.g., ) are leveraged in cross-coupling reactions for antiviral candidates.
Comparison with Analogues:
- Nitro-Substituted Derivatives : Synthesized via nucleophilic aromatic substitution using p-nitrobenzenesulfonyl chloride, achieving ~70% yield under mild conditions (room temperature, acetonitrile) .
- Bromopyridinyl Derivatives : Prepared via microwave-assisted Buchwald–Hartwig amination, requiring Pd catalysts and elevated temperatures (100°C, 16 hours) .
- Cyanobenzoyl Analogues: Formed through Friedel–Crafts acylation, with yields >80% but requiring strict anhydrous conditions .
Biological Activity
Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
Chemical Formula: C13H20N2O2
Molecular Weight: 240.31 g/mol
IUPAC Name: this compound
The compound features a piperazine ring substituted with a tert-butyl group and an aminobutanoyl moiety, which contributes to its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction: The compound may interact with various neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation: It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
- Cell Signaling Pathways: The compound may activate or inhibit key signaling pathways that regulate cellular responses, including apoptosis and proliferation.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties against various strains of bacteria. For instance:
- Antibacterial Efficacy: Compounds similar to tert-butyl 4-(4-aminobutanoyl)piperazine have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (0.78-3.125 μg/mL) . This suggests potential applications in treating resistant bacterial infections.
Neuropharmacological Effects
Studies on piperazine derivatives have demonstrated their role in modulating central nervous system (CNS) activity:
- Anxiolytic and Antidepressant Effects: Certain piperazine derivatives have been linked to anxiolytic and antidepressant effects in animal models, potentially due to their interaction with serotonin and dopamine receptors .
Case Studies
-
Study on Antimicrobial Properties:
A study conducted by researchers highlighted the antibacterial activity of piperazine derivatives against drug-resistant strains. The results indicated that these compounds could serve as a basis for developing new antibiotics . -
Neuropharmacological Research:
In a clinical trial assessing the effects of piperazine derivatives on anxiety disorders, participants reported significant reductions in anxiety levels compared to placebo groups. This supports the notion that compounds like tert-butyl 4-(4-aminobutanoyl)piperazine may have therapeutic potential in psychiatric conditions .
Comparative Analysis of Similar Compounds
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the piperazine ring. A common approach is coupling tert-butyl piperazine-1-carboxylate with 4-aminobutanoyl chloride under basic conditions (e.g., DIPEA in DCM) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., 1,4-dioxane or THF), and temperature (80–110°C) to maximize yields. For example, potassium carbonate in 1,4-dioxane at 110°C achieved 88.7% yield in analogous reactions . Monitoring via TLC or LCMS ensures intermediate purity before Boc deprotection .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify backbone structure and substituents. For instance, tert-butyl protons resonate at δ 1.4–1.5 ppm, while piperazine protons appear as triplets (δ 3.4–3.8 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves molecular conformation. The tert-butyl group often adopts a staggered geometry, and hydrogen bonding (e.g., N–H···O) stabilizes the lattice .
- Mass spectrometry : LCMS confirms molecular weight (e.g., [M+H] at m/z 329.3) and detects fragmentation patterns .
Q. How is the Boc-protecting group selectively removed during derivatization?
Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2–4 h) efficiently cleaves the tert-butyloxycarbonyl (Boc) group without degrading the piperazine core. Alternatively, HCl in dioxane (4 M, 0°C to RT) achieves quantitative deprotection . Post-reaction neutralization (e.g., NaHCO) isolates the free amine for downstream reactions.
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in crystallographic data for derivatives of this compound?
Crystal structures often reveal torsional flexibility in the piperazine ring. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exhibits a linear conformation, while its hydrazide derivative adopts an L-shaped geometry due to C–H···N interactions . Hirshfeld surface analysis quantifies intermolecular forces (e.g., 15% H-bond contribution) and guides refinement of disordered regions using SHELXL .
Q. What strategies address low yields in catalytic applications involving this compound?
In Pd/Cu-catalyzed reactions (e.g., asymmetric hydroarylation), steric hindrance from the tert-butyl group may reduce efficiency. Mitigation strategies include:
Q. How do computational methods (DFT, MD) predict biological activity and stability?
- DFT calculations : Compare experimental X-ray bond lengths (e.g., C–N: 1.45 Å) with theoretical values to validate electronic structure. Frontier molecular orbitals (HOMO-LUMO gap ~4 eV) predict reactivity sites .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., Bruton’s tyrosine kinase) by analyzing sulfonyl-piperazine interactions over 100 ns trajectories. RMSD < 2 Å confirms stable docking .
Q. How to resolve contradictions in reported antibacterial activity data?
Discrepancies in MIC values (e.g., 16–64 µg/mL) may arise from assay conditions. Standardize protocols:
Q. What methodologies enable the incorporation of this compound into drug discovery pipelines?
- Fragment-based design : The piperazine core serves as a tertiary pharmacophore. Coupling with adamantyl urea via HOAt/EDCI amidation enhances kinase inhibition (IC < 100 nM) .
- Pro-drug synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the 4-aminobutanoyl chain to modulate bioavailability .
Methodological Tables
Table 1. Key Crystallographic Data for Analogous Compounds
| Parameter | tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate |
|---|---|---|
| Space group | P2/c | P-1 |
| H-bond interactions | C–H···O (2.8 Å) | N–H···O (2.6 Å) |
| Torsion angle (C–N–C–O) | 178.5° | 172.3° |
Table 2. Reaction Optimization for Piperazine Coupling
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KCO, 1,4-dioxane, 110°C | 88.7 | 99.1 |
| Pd(OAc), CuI, RT | 91.0 | 98.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
